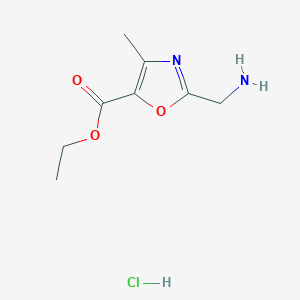
Ethyl 2-(aminomethyl)-4-methyl-1,3-oxazole-5-carboxylate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(aminomethyl)-4-methyl-1,3-oxazole-5-carboxylate;hydrochloride is a complex organic compound. It likely contains an oxazole ring, which is a five-membered ring containing an oxygen atom and a nitrogen atom . The “aminomethyl” part suggests the presence of an -NH2 group attached to a -CH2- group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or substitution reactions .Molecular Structure Analysis
The molecular structure would likely include an oxazole ring with various substituents. The “2-(aminomethyl)” suggests an -NH2 group attached to a -CH2- group at the 2-position of the oxazole ring .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, oxazole rings are known to participate in various chemical reactions, including nucleophilic substitutions and ring-opening reactions .Aplicaciones Científicas De Investigación
1. Synthesis Processes and Modifications
Ethyl 2-(aminomethyl)-4-methyl-1,3-oxazole-5-carboxylate hydrochloride is involved in various synthesis processes and modifications. For instance, it's used in the N-acylation of natural and synthetic phthalimidylamino acids, leading to the formation of 2-aminoalkyloxazole-4-carboxylate esters (Cox, Prager, & Svensson, 2003). Furthermore, it's a starting material in the synthesis of thienamycin through a novel base-catalysed isoxazole-oxazole ring transformation process (Doleschall & Seres, 1988). Also, solvent-free conditions are used for the efficient synthesis of related compounds like ethyl 2-thioxo-2,3-dihydro-1,3-oxazole-5-carboxylates (Yavari, Hossaini, Souri, & Sabbaghan, 2008).
2. Role in Formation of Heterocyclic Compounds
Ethyl 2-(aminomethyl)-4-methyl-1,3-oxazole-5-carboxylate hydrochloride plays a role in the formation of heterocyclic compounds. For instance, its involvement in cyclisation processes leads to the creation of polyfluoroalkylated dihydroazolo[1,5-a]pyrimidines, which are subject to ring-chain isomerisation depending on specific conditions (Goryaeva et al., 2009). Additionally, it is crucial in the enantioselective synthesis of methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate through reactions that include Pd–catalyzed amide coupling and oxazole formation (Magata et al., 2017).
3. Applications in Antimicrobial Studies
This chemical also finds its applications in antimicrobial studies. For instance, modifications in its structure, such as in ethyl 2-amino-4-methylthiazole-5-carboxylate, have led to the synthesis of derivatives with confirmed structures and studied antimicrobial activities (Desai, Bhatt, & Joshi, 2019). Further, it's used in the synthesis of antimicrobial agents like pyrrole derivatives, indicating its significance in the development of new antimicrobial compounds (Biointerface Research in Applied Chemistry, 2020).
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 2-(aminomethyl)-4-methyl-1,3-oxazole-5-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3.ClH/c1-3-12-8(11)7-5(2)10-6(4-9)13-7;/h3-4,9H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPYIMAUJPUGLCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(O1)CN)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(aminomethyl)-4-methyl-1,3-oxazole-5-carboxylate hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(4-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2446300.png)

![Lithium(1+) ion 8-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B2446304.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(3,5-dimethylisoxazol-4-yl)propanamide](/img/structure/B2446307.png)



![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride](/img/structure/B2446314.png)



![2-(5-Methylpyrazin-2-yl)-N-[[4-(trifluoromethyl)cyclohexyl]methyl]ethanamine;hydrochloride](/img/structure/B2446319.png)
![(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone](/img/structure/B2446320.png)